CY5.5-COOH chloride

Near-Infrared Fluorescence In Vivo Imaging Fluorophore Selection

CY5.5-COOH chloride, a non-sulfonated NIR cyanine dye, offers lipophilic character for labeling hydrophobic peptides and lipids in organic solvents. The free carboxyl group enables controlled carbodiimide activation for custom bioconjugates. Ideal for instrument calibration in the NIR channel, its deep tissue penetration and reduced autofluorescence make it irreplaceable by generic Cy5 or sulfonated analogs.

Molecular Formula C40H42N2O2
Molecular Weight 582.8 g/mol
Cat. No. B12321000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCY5.5-COOH chloride
Molecular FormulaC40H42N2O2
Molecular Weight582.8 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
InChIInChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3
InChIKeyMQFHWNVLHOOSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate (Cy5.5 Carboxylic Acid): Core Identity and Procurement Context


6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate, commonly known as Cy5.5 carboxylic acid, is a non-sulfonated, lipophilic near-infrared (NIR) cyanine dye bearing a free carboxyl group for downstream conjugation . With an excitation maximum near 673–684 nm and emission maximum at 707–710 nm, it operates within the NIR optical window where tissue autofluorescence is minimal and light penetration depth is enhanced . This compound is supplied as a dark blue powder with a molecular weight of 619.23–619.3 g/mol (chloride salt) and is soluble in organic solvents such as DMSO, DMF, and DCM, but exhibits limited aqueous solubility [1].

Why Cy5.5 Carboxylic Acid Cannot Be Simply Substituted with Other Cyanine or NIR Dyes


Generic substitution of Cy5.5 carboxylic acid with other cyanine or NIR dyes is not straightforward due to distinct physicochemical and optical properties that critically influence experimental design and procurement decisions. Unlike water-soluble sulfonated Cy5.5 analogs (e.g., sulfo-Cy5.5), this non-sulfonated variant is lipophilic, requiring organic co-solvents for solubilization and thus enabling distinct partitioning into hydrophobic environments . Compared to shorter-wavelength Cy5 (λem ~662 nm), Cy5.5 emits deeper into the NIR, significantly improving tissue penetration and reducing background autofluorescence . Furthermore, its benzo[e]indolium heterocyclic system confers a fluorescence lifetime approximately 30% shorter than indolium-based heptamethine dyes, a property that is exploitable in fluorescence lifetime imaging (FLIM) but may be a disadvantage in other contexts [1]. These structural and spectral differentiators preclude simple one-for-one replacement without thorough experimental validation.

Quantitative Differentiation Evidence: Cy5.5 Carboxylic Acid Versus Comparators


Spectral Differentiation: Cy5.5 Carboxylic Acid vs. Cy5 (λem Shift Enables Deeper Tissue Imaging)

Cy5.5 carboxylic acid exhibits a significant red-shift in both absorption and emission maxima compared to Cy5, a closely related cyanine dye with an indolenine core. This spectral shift moves detection from the visible/far-red boundary into the near-infrared (NIR) window, which is critical for deep-tissue imaging applications due to reduced light scattering and lower tissue autofluorescence .

Near-Infrared Fluorescence In Vivo Imaging Fluorophore Selection

Solubility Profile Differentiation: Non-Sulfonated Cy5.5 Carboxylic Acid vs. Sulfonated Cy5.5 for Organic-Phase Labeling

The non-sulfonated Cy5.5 carboxylic acid is distinguished from its sulfonated counterpart (sulfo-Cy5.5) by its pronounced lipophilicity and negligible water solubility. While sulfo-Cy5.5 is highly water-soluble due to its four sulfonate groups, the target compound requires organic co-solvents (e.g., DMSO, DMF) for dissolution and is practically insoluble in water (<1 µM), making it suitable for labeling hydrophobic molecules or for applications where aqueous solubility is undesirable [1].

Bioconjugation Organic Synthesis Lipophilic Probe

Fluorescence Lifetime Differentiation: Benzo[e]indolium Core vs. Indolium Core in Heptamethine Dyes

The benzo[e]indolium heterocyclic terminal groups in Cy5.5 carboxylic acid impart a distinct fluorescence lifetime (FLT) compared to dyes with indolium terminals. A systematic study of heptamethine cyanine dyes demonstrated that indolium-based dyes exhibit approximately 30% longer FLT than benzo[e]indolium-based dyes when the methine chain length is held constant [1]. This difference is attributed to the enhanced π-conjugation and reduced non-radiative decay pathways in the indolium system, making FLT a key discriminator for advanced imaging modalities.

Fluorescence Lifetime Imaging (FLIM) Time-Resolved Fluorescence Photophysics

Functional Group Differentiation: Free Carboxylic Acid vs. Activated NHS Ester for Conjugation Control

Cy5.5 carboxylic acid exists as an unactivated free acid, in contrast to its N-hydroxysuccinimidyl (NHS) ester derivative. The carboxylic acid group is not reactive toward amines under mild aqueous conditions, requiring pre-activation (e.g., with carbodiimide chemistry) for covalent attachment . In comparison, the NHS ester undergoes spontaneous amide bond formation with primary amines. This difference makes the free acid ideal for use as a non-reactive control or for custom activation protocols, whereas the NHS ester is preferred for direct, rapid bioconjugation.

Bioconjugation Fluorescent Labeling Control Experiments

Targeted Application Scenarios for Cy5.5 Carboxylic Acid Based on Verified Differentiation


Non-Reactive Control for Fluorescence Instrument Calibration and Reference Standardization

As an unactivated, non-reactive fluorophore, Cy5.5 carboxylic acid is ideally suited as a reference standard for calibrating fluorescence plate readers, microscopes, and imaging systems in the NIR channel. Its defined spectral properties (ex/em: ~673/707 nm, quantum yield: 0.2) provide a consistent benchmark for instrument validation and inter-experimental comparison .

Lipophilic Environment Probing and Hydrophobic Biomolecule Labeling

The poor aqueous solubility and good organic solvent solubility of this non-sulfonated dye make it the preferred choice for labeling hydrophobic peptides, lipids, and small molecules in organic media. It is also employed as a probe for lipophilic environments, such as the hydrophobic pockets of enzymes or lipid bilayers .

Custom Conjugation via Carbodiimide Chemistry for Tailored Bioconjugates

The free carboxylic acid group enables researchers to activate the dye with carbodiimide reagents (e.g., EDC) in a controlled manner, allowing for the generation of custom bioconjugates with proteins, antibodies, or other amine-containing biomolecules. This approach offers greater flexibility and reaction control compared to pre-activated NHS esters .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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